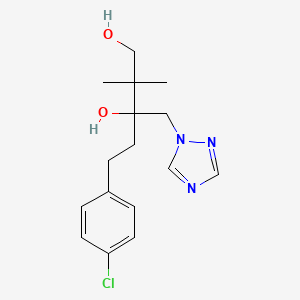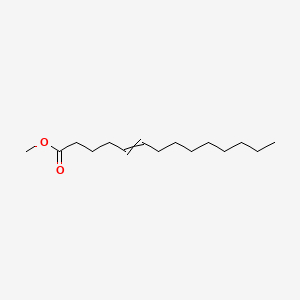
2,4-Pentanedione, 1-mercapto- (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Pentanedione, 1-mercapto- (9CI) is an organic compound with the molecular formula C5H8O2S and a molar mass of 132.18 g/mol . This compound is characterized by the presence of a mercapto group (-SH) attached to the 1-position of 2,4-pentanedione, a diketone with two carbonyl groups located at the second and fourth carbon atoms of a five-carbon chain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-pentanedione, 1-mercapto- typically involves the reaction of 2,4-pentanedione with a thiol reagent under controlled conditions. One common method is the nucleophilic addition of a thiol to the carbonyl group of 2,4-pentanedione, followed by cyclization to form the desired product .
Industrial Production Methods
Industrial production of 2,4-pentanedione, 1-mercapto- often involves large-scale chemical processes that ensure high yield and purity. These processes may include the use of catalysts and optimized reaction conditions to facilitate the efficient conversion of starting materials to the final product .
Chemical Reactions Analysis
Types of Reactions
2,4-Pentanedione, 1-mercapto- undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can react with the carbonyl groups under acidic or basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-Pentanedione, 1-mercapto- has a wide range of applications in scientific research, including:
Biology: Employed in the study of enzyme mechanisms and as a probe for thiol-containing biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 2,4-pentanedione, 1-mercapto- involves its interaction with various molecular targets and pathways. The mercapto group can form covalent bonds with thiol groups in proteins, affecting their function. Additionally, the compound can participate in redox reactions, influencing cellular oxidative stress and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,4-Pentanedione: A diketone with similar reactivity but lacking the mercapto group.
Acetylacetone: Another diketone with similar structural features.
Thioglycolic Acid: Contains a mercapto group but differs in its overall structure and reactivity.
Uniqueness
2,4-Pentanedione, 1-mercapto- is unique due to the presence of both carbonyl and mercapto functional groups, which confer distinct chemical properties and reactivity. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific and industrial applications .
Properties
CAS No. |
119275-06-8 |
|---|---|
Molecular Formula |
C5H8O2S |
Molecular Weight |
132.18 g/mol |
IUPAC Name |
1-sulfanylpentane-2,4-dione |
InChI |
InChI=1S/C5H8O2S/c1-4(6)2-5(7)3-8/h8H,2-3H2,1H3 |
InChI Key |
OKEUZZYTBCEWBT-UHFFFAOYSA-N |
SMILES |
CC(=O)CC(=O)CS |
Canonical SMILES |
CC(=O)CC(=O)CS |
Synonyms |
2,4-Pentanedione, 1-mercapto- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


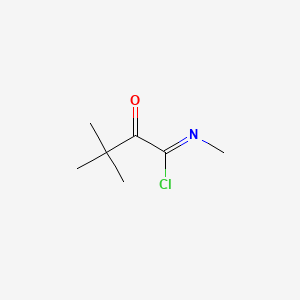
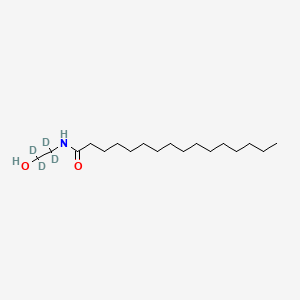
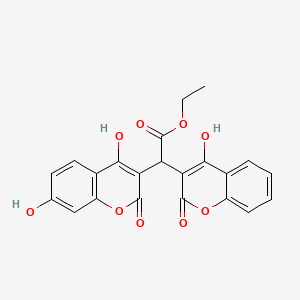
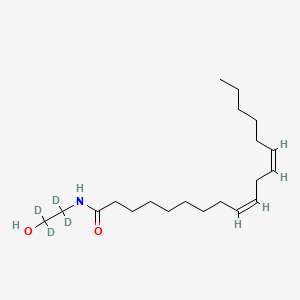
![N-{5-[3-(Dodecane-1-sulfonyl)-2-methylpropanamido]-2-methoxyphenyl}-4,4-dimethyl-3-oxopentanamide](/img/structure/B570266.png)
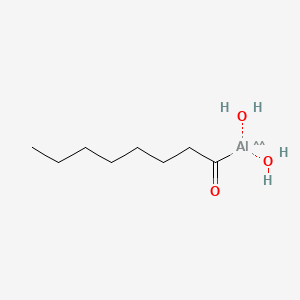
![2,6-Dimethyl-3,4,5,8-tetrahydroimidazo[4,5-f]benzimidazole](/img/structure/B570269.png)
